molecular formula C7H11N3O B13488976 1-(3-Ethyl-1,2,4-oxadiazol-5-yl)cyclopropanamine

1-(3-Ethyl-1,2,4-oxadiazol-5-yl)cyclopropanamine

Cat. No.: B13488976
M. Wt: 153.18 g/mol
InChI Key: XZGVTNMJJCIGCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Ethyl-1,2,4-oxadiazol-5-yl)cyclopropanamine is a compound that features a cyclopropane ring attached to an oxadiazole ring The oxadiazole ring is a five-membered heterocyclic structure containing two nitrogen atoms and one oxygen atom

Chemical Reactions Analysis

Types of Reactions

1-(3-Ethyl-1,2,4-oxadiazol-5-yl)cyclopropanamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxadiazole carboxylic acids, while reduction can produce amines or other nitrogen-containing heterocycles .

Mechanism of Action

The mechanism of action of 1-(3-Ethyl-1,2,4-oxadiazol-5-yl)cyclopropanamine involves its interaction with specific molecular targets. The oxadiazole ring can act as a hydrogen bond acceptor, facilitating binding to enzymes and receptors. This interaction can modulate the activity of these targets, leading to various biological effects . The compound may also interfere with cellular pathways involved in cell proliferation, apoptosis, and signal transduction .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(3-Ethyl-1,2,4-oxadiazol-5-yl)cyclopropanamine is unique due to the presence of both the oxadiazole and cyclopropane rings, which confer distinct chemical and biological properties. The combination of these rings can enhance the compound’s stability, reactivity, and ability to interact with biological targets .

Properties

Molecular Formula

C7H11N3O

Molecular Weight

153.18 g/mol

IUPAC Name

1-(3-ethyl-1,2,4-oxadiazol-5-yl)cyclopropan-1-amine

InChI

InChI=1S/C7H11N3O/c1-2-5-9-6(11-10-5)7(8)3-4-7/h2-4,8H2,1H3

InChI Key

XZGVTNMJJCIGCP-UHFFFAOYSA-N

Canonical SMILES

CCC1=NOC(=N1)C2(CC2)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.